Absence of Analgesic Activity: A Direct SAR Comparison with Morphine
The most profound and well-documented differentiator for Morphenol is its complete lack of significant analgesic activity when compared to its structural parent, morphine. This is not an extrapolation from a lack of receptor binding data but a direct functional observation from classical pharmacological screening [1]. While morphine is the benchmark analgesic with an ED50 of approximately 10 mg (IM) in humans, Morphenol exhibits no such activity [2].
| Evidence Dimension | Analgesic Activity |
|---|---|
| Target Compound Data | Not shown to have significant analgesic activity |
| Comparator Or Baseline | Morphine: Established potent analgesic activity. Equianalgesic dose (IM) of 10 mg in humans [2]. |
| Quantified Difference | Qualitative difference: Active vs. Inactive |
| Conditions | Review of analgesic screening data from mid-20th century, referencing standard animal models of the time (e.g., thermal nociception) [1]. |
Why This Matters
This complete lack of activity is the critical differentiator for procurement, as it defines Morphenol's utility as a negative control or a tool for SAR studies, not as a candidate for opioid drug development.
- [1] Braenden, O. J.; Eddy, N. B.; Halbach, H. Synthetic Substances with Morphine-like Effect: Relationship between Chemical Structure and Analgesic Action. Bull. World Health Organ. 1955, 13, 937-998. View Source
- [2] Opioid Analgesics and Opioid Antagonists. In: Principles of Pharmacology. Springer, Boston, MA. 1996. View Source
